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Compound Name: 2-Cyano-5-hydroxymethylpyridine

Cat. No.: B1340473 Get Quote

An In-depth Technical Guide to the Spectral Analysis of 2-Cyano-5-hydroxymethylpyridine

Abstract
This guide provides a comprehensive technical overview of the analytical techniques used to

characterize 2-Cyano-5-hydroxymethylpyridine (CAS No. 58553-48-3), a key heterocyclic

building block in pharmaceutical and materials science research.[1] We delve into the core

spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS)—that are essential for the structural elucidation and purity confirmation of

this compound. This document is intended for researchers, scientists, and drug development

professionals, offering not just raw data, but a foundational understanding of the spectral

features, the rationale behind experimental protocols, and expert interpretation of the results.

Molecular Structure and Spectroscopic Overview
2-Cyano-5-hydroxymethylpyridine is a disubstituted pyridine ring containing a nitrile (-C≡N)

group at the 2-position and a hydroxymethyl (-CH₂OH) group at the 5-position. Its molecular

formula is C₇H₆N₂O, with a molecular weight of approximately 134.14 g/mol .[2] The unique

electronic environment created by the electron-withdrawing nitrile group and the electron-

donating hydroxymethyl group, combined with the inherent aromaticity of the pyridine ring,

gives rise to a distinct spectroscopic "fingerprint." Understanding this fingerprint is paramount

for confirming the molecule's identity and purity.

Caption: Molecular structure of 2-Cyano-5-hydroxymethylpyridine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 2-Cyano-5-hydroxymethylpyridine, both ¹H and ¹³C NMR provide

unambiguous evidence for its structure.

Expertise & Experience: Experimental Protocol Design
The choice of solvent and instrument parameters is critical for acquiring high-quality NMR data.

Experimental Protocol: NMR Sample Preparation and Acquisition

Sample Preparation: Dissolve 5-10 mg of 2-Cyano-5-hydroxymethylpyridine in

approximately 0.7 mL of a deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or

Chloroform-d (CDCl₃). DMSO-d₆ is often preferred for its ability to solubilize polar

compounds and slow the exchange of the hydroxyl proton, allowing for its observation.[3]

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

Tuning and Locking: Tune the probe for ¹H and ¹³C frequencies and lock onto the deuterium

signal of the solvent.

Shimming: Shim the magnetic field to achieve optimal homogeneity, ensuring sharp,

symmetrical peaks.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse ('zg30').

Spectral Width: ~16 ppm, centered around 8 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 16 scans are typically sufficient for a sample of this concentration.[3]

¹³C NMR Acquisition:
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Pulse Program: Proton-decoupled single-pulse ('zgpg30').

Spectral Width: ~200 ppm, centered around 110 ppm.

Number of Scans: 1024-4096 scans are required due to the low natural abundance of ¹³C.

[3]

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the

acquired Free Induction Decay (FID).

Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum reflects the distinct electronic environments of the protons.

The electron-withdrawing nitrile group deshields adjacent protons (shifts them downfield), while

the hydroxymethyl group has a more localized effect.

Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

H6 ~8.8
Singlet (s) or

Doublet (d)

~2.0 (if coupled

to H4)
1H

H4 ~8.0
Doublet of

Doublets (dd)
~8.0, 2.0 1H

H3 ~7.8 Doublet (d) ~8.0 1H

-OH
5.0 - 6.0

(variable)

Broad Singlet (br

s)
- 1H

-CH₂- ~4.7 Singlet (s) - 2H

Note: Predictions are based on analysis of similar structures and standard chemical shift

tables. Solvent is assumed to be DMSO-d₆.

Trustworthiness: Interpretation of the ¹H NMR Spectrum
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Aromatic Region (7.5-9.0 ppm): The three distinct signals confirm a trisubstituted pyridine

ring. The proton at the 6-position (H6), being ortho to the nitrogen and meta to the nitrile, is

expected to be the most downfield. The coupling pattern (dd for H4, d for H3) is

characteristic of this substitution pattern.

Methylene Protons (-CH₂-): The singlet at ~4.7 ppm integrating to 2H is definitive for the

hydroxymethyl group's methylene protons.

Hydroxyl Proton (-OH): A broad, exchangeable proton signal confirms the presence of the

alcohol. Its chemical shift is highly dependent on solvent, concentration, and temperature.[4]

Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides a count of unique carbon environments and confirms the

presence of the nitrile and alcohol functionalities.

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C4 ~152

C6 ~150

C5 ~140

C3 ~128

C2 ~135

C≡N ~117

-CH₂- ~62

Note: Predictions are based on additivity rules and data from analogous compounds.[5]

Authoritative Grounding: Interpretation of the ¹³C NMR Spectrum

Aromatic & Heteroaromatic Carbons (120-155 ppm): Five distinct signals in this region are

expected for the pyridine ring carbons. The carbon bearing the nitrile group (C2) and the

carbons adjacent to the nitrogen (C2, C6) are readily identifiable.
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Nitrile Carbon (-C≡N): The signal around 117 ppm is characteristic of a nitrile carbon,

providing strong evidence for this functional group.[6]

Aliphatic Carbon (-CH₂-): The upfield signal at ~62 ppm is unequivocally assigned to the

carbon of the hydroxymethyl group.

Molecular Structure
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Caption: Correlation of molecular structure to predicted NMR signals.

Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable, rapid technique for identifying the functional groups present

in a molecule. The spectrum provides direct evidence for the hydroxyl, nitrile, and aromatic

components of the target compound.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by

wiping it with a solvent such as isopropanol and allowing it to dry completely.

Background Scan: Perform a background scan to capture the spectrum of the ambient

environment (air), which will be automatically subtracted from the sample spectrum.[7]
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Sample Application: Place a small amount of the solid 2-Cyano-5-hydroxymethylpyridine
powder directly onto the ATR crystal.

Pressure Application: Lower the pressure arm to ensure firm and even contact between the

sample and the crystal.

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over the range

of 4000-400 cm⁻¹.

Start Analysis 1. Clean ATR Crystal 2. Collect Background 3. Apply Sample 4. Acquire Spectrum 5. Interpret Bands Structure Confirmed

Click to download full resolution via product page

Caption: Standard workflow for IR analysis using an ATR accessory.

Predicted IR Spectral Data
Each functional group in the molecule absorbs IR radiation at a characteristic frequency.

Wavenumber
(cm⁻¹)

Vibration Type Intensity Functional Group

3500 - 3200 O-H stretch Strong, Broad Alcohol (-OH)

3100 - 3000 C-H stretch Medium Aromatic (Pyridine)

2950 - 2850 C-H stretch Medium Aliphatic (-CH₂)

2240 - 2220 C≡N stretch Medium, Sharp Nitrile (-C≡N)

1600 - 1450 C=C, C=N stretch Medium-Strong Aromatic Ring

1080 - 1040 C-O stretch Strong Primary Alcohol

Interpretation Insights

The presence of a strong, broad absorption band in the 3200-3500 cm⁻¹ region is definitive

proof of the hydroxyl group, with the broadness resulting from hydrogen bonding.[8]
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A sharp, distinct peak around 2230 cm⁻¹ is one of the most reliable indicators for the nitrile

(C≡N) functional group.[9]

The combination of aromatic C-H stretches above 3000 cm⁻¹ and ring stretching vibrations in

the 1450-1600 cm⁻¹ "fingerprint region" confirms the pyridine core.[10]

A strong C-O stretching band around 1050 cm⁻¹ corroborates the primary alcohol

functionality.[8]

Mass Spectrometry (MS)
MS provides the exact molecular weight of the compound and offers structural clues through

the analysis of fragmentation patterns.

Experimental Protocol: Electrospray Ionization (ESI) MS

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent

like methanol or acetonitrile.

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10

µL/min).

Ionization: Use a positive ion mode ([M+H]⁺) as the pyridine nitrogen is readily protonated.

Set the capillary voltage to an appropriate value (e.g., 3-4 kV) to induce electrospray.

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 Da).

For high-resolution mass spectrometry (HRMS), an Orbitrap or FT-ICR analyzer can be used

to confirm the elemental composition.[11]

Predicted Mass Spectrum Data
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m/z Value Ion Interpretation

135.0558 [M+H]⁺

Protonated molecular ion. The

exact mass confirms the

elemental composition

C₇H₇N₂O⁺.

134.0480 [M]⁺
Molecular ion (less common in

ESI).

117.0453 [M+H - H₂O]⁺
Loss of a water molecule from

the hydroxymethyl group.

104.0402 [M+H - CH₂OH]⁺

Loss of the hydroxymethyl

radical (less likely) or CH₂O

followed by H rearrangement.

Interpretation Insights The primary role of MS in this context is to confirm the molecular weight.

Observing a protonated molecular ion at m/z 135.0558 with high-resolution instrumentation

provides extremely strong evidence for the C₇H₆N₂O formula.[12] The fragmentation pattern,

such as the characteristic loss of water (18 Da) from the alcohol, further supports the proposed

structure.

Conclusion
The structural characterization of 2-Cyano-5-hydroxymethylpyridine is definitively achieved

through a synergistic application of NMR, IR, and MS techniques. NMR spectroscopy

elucidates the precise C-H framework and connectivity. IR spectroscopy provides rapid

confirmation of the key nitrile and hydroxyl functional groups. Finally, mass spectrometry

validates the molecular formula and overall molecular weight. Together, these spectral data

form a self-validating system that provides an unambiguous confirmation of the molecule's

identity and purity, which is an absolute requirement for its application in research and

development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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